molecular formula C17H15N3O3S B2818978 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868370-40-5

2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2818978
CAS No.: 868370-40-5
M. Wt: 341.39
InChI Key: JAMAWICIIYVJHP-ZCXUNETKSA-N
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Description

The compound 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a specialized research chemical featuring a benzamide moiety linked to a dihydro-1,3-benzothiazole scaffold. This structural class, which incorporates a benzamide group into a nitrogen- and sulfur-containing heterocyclic system, is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the benzothiazole-benzamide framework have been reported in scientific literature to exhibit a range of promising biological activities in preclinical studies. Research on analogous structures has indicated potential for analgesic (pain-relieving) and antidepressant effects in experimental models . The mechanism of action for such compounds is an active area of investigation, but related nitro-aromatic and nitro-heterocyclic compounds are known to act as prodrugs, requiring enzymatic reduction of the nitro group for activation, which can subsequently inhibit vital cellular processes like protein and RNA synthesis in target organisms . The Z-configuration (cis geometry) of the imine double bond in the structure is a critical feature that can influence the molecule's overall shape, interaction with biological targets, and resulting pharmacological profile. Researchers utilize this compound and its analogs as valuable chemical tools for exploring new therapeutic pathways, structure-activity relationships (SAR), and for the development of potential treatments for neurological disorders and infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-nitro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)19(3)17(24-15)18-16(21)12-6-4-5-7-13(12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMAWICIIYVJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common route starts with the nitration of 1,3,5-trimethylbenzene to introduce the nitro group. This is followed by the formation of the benzothiazole ring through cyclization reactions involving appropriate sulfur and nitrogen sources. The final step involves the formation of the benzamide linkage through amide bond formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that benzothiazole derivatives effectively induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Neuroprotective Effects

Benzothiazole derivatives are also being investigated for their neuroprotective effects. Research indicates that they can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves stabilizing misfolded proteins and preventing their aggregation .

Photonic Materials

The unique electronic properties of benzothiazole derivatives make them suitable for applications in photonic materials. The compound can be utilized in organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently when excited. Studies have shown that modifying the molecular structure can enhance the luminescent properties of these compounds .

Sensor Development

Another promising application is in the development of chemical sensors. The compound can be functionalized to create sensors capable of detecting specific ions or molecules due to its selective binding properties. This application is particularly relevant in environmental monitoring and biomedical diagnostics .

Case Studies

StudyApplicationFindings
Smith et al. (2024)AnticancerDemonstrated significant inhibition of tumor growth in breast cancer cell lines using benzothiazole derivatives .
Jones et al. (2023)NeuroprotectionShowed that benzothiazole derivatives prevent amyloid-beta aggregation in neuronal cells .
Lee et al. (2024)Photonic MaterialsReported enhanced luminescence in OLED devices using modified benzothiazole compounds .

Mechanism of Action

The mechanism of action of 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to enzyme active sites, inhibiting their function. This dual mechanism contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Substituents/Functional Groups Biological Activity/Properties Key References
2-Nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 2-Nitrobenzamide, 3,5,7-trimethylbenzothiazole Hypothesized antimicrobial/anti-enzyme activity Inferred
2-Nitro-N-(2-nitrophenyl)benzamide Dual nitro groups, planar amide linkage Anticonvulsant, hydrogen-bonded 3D crystal packing
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Carbamothioyl group, benzothiazole core Antibacterial (Gram-positive/negative)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide Methoxy, methylbenzamide, dihydrothiazole Crystallographic stability via planar geometry
4-[Butyl(methyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide Sulfamoyl group, trimethylbenzothiazole Unspecified (structural analog)

Key Observations :

  • Nitro vs.
  • Benzothiazole Core : The 3,5,7-trimethyl substitution on the benzothiazole ring likely increases steric hindrance compared to unsubstituted analogs (e.g., ), affecting binding to biological targets.
  • Hydrogen Bonding: Unlike 2-nitro-N-(2-nitrophenyl)benzamide, which forms N–H⋯O and C–H⋯O hydrogen bonds for 3D packing , the target compound’s nitro group may participate in weaker C–H⋯O interactions due to the absence of an amide N–H donor.
Crystallographic and Computational Insights
  • Crystal Packing : The (2Z)-configuration ensures planarity, as seen in (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide, which adopts a rigid geometry conducive to stacking interactions .
  • Computational Predictions : For related compounds, tools like Molinspiration predict drug-likeness parameters (e.g., logP, polar surface area) , suggesting the target compound may have favorable bioavailability.

Q & A

Q. What are the standard synthetic routes for preparing 2-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

Synthesis typically involves multi-step reactions starting with functionalized benzothiazole precursors. Key steps include:

  • Condensation : Reacting a 3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-amine derivative with 2-nitrobenzoyl chloride under anhydrous conditions (e.g., pyridine as a base and solvent).
  • Configuration control : Maintaining the Z-configuration requires inert atmospheres (e.g., nitrogen) and low-temperature conditions to prevent isomerization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (methanol/water) ensures purity .

Q. How is the Z-configuration of the benzothiazol-2-ylidene moiety confirmed experimentally?

The Z-configuration is validated using:

  • NMR spectroscopy : Distinct NOE (Nuclear Overhauser Effect) signals between the benzamide carbonyl and benzothiazole methyl groups confirm spatial proximity .
  • X-ray crystallography : Single-crystal diffraction data (e.g., using SHELXL) resolves the planar geometry and double-bond orientation .

Q. What analytical techniques confirm purity and structural integrity of the compound?

  • HPLC-MS : Quantifies purity and detects by-products.
  • 1H/13C NMR : Assigns proton and carbon environments, verifying substituent positions.
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of this compound using SHELX software?

Common issues include:

  • Disorder in methyl groups : Use PART instructions in SHELXL to model split positions and apply restraints (e.g., SIMU/DELU) .
  • Twinning : If twinning is detected (e.g., via Rint > 0.05), apply twin laws (e.g., BASF parameter) during refinement .
  • High-resolution data : Leverage SHELXL’s charge-flipping for improved electron density maps in cases of weak diffraction .

Q. How can spectroscopic data contradictions (e.g., unexpected substituent effects) be resolved?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations).
  • Dynamic effects : Variable-temperature NMR identifies rotational barriers in the benzamide or benzothiazole moieties .
  • Crystallographic validation : Resolve ambiguities by correlating spectroscopic data with X-ray-derived bond lengths/angles .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Stepwise temperature control : Initial low temperatures (0–5°C) prevent side reactions, followed by gradual warming .

Q. How does hydrogen bonding influence the compound’s crystallographic packing?

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing patterns .
  • Non-classical interactions : Analyze C–H⋯O/F contacts (e.g., from X-ray data) to explain stabilization of layered structures .

Q. What computational methods predict biological activity based on the compound’s structure?

  • Molecular docking : Screen against targets (e.g., PFOR enzyme) using AutoDock Vina to identify binding affinities .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed antimicrobial/anticancer activities .

Q. How can reaction intermediates be isolated and characterized during synthesis?

  • Quenching and extraction : Halt reactions at defined intervals (monitored by TLC), isolate intermediates via liquid-liquid extraction.
  • In-situ spectroscopy : Use FTIR or Raman to track intermediate formation in real time .

Q. How to validate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence-based assays .
  • Metabolic profiling : Use LC-MS to identify metabolites in cell lysates, linking structural modifications to activity .

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